N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
CAS No.: 1396885-15-6
Cat. No.: VC11872117
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396885-15-6 |
|---|---|
| Molecular Formula | C19H20N2O5S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C19H20N2O5S/c1-19(24,12-7-8-14-15(9-12)26-11-25-14)10-20-17(22)18(23)21-13-5-3-4-6-16(13)27-2/h3-9,24H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | WCWJIIBBMHIWNR-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O |
| Canonical SMILES | CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O |
Introduction
Functional Groups
The compound contains:
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A benzodioxole moiety, which is a fused aromatic ring structure with two oxygen atoms.
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A hydroxyl group (-OH) attached to a propyl chain.
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An ethanediamide backbone connecting the benzodioxole and methylsulfanyl phenyl groups.
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A methylsulfanyl (-SCH3) substituent on the phenyl ring.
Structural Representation
The molecule can be visualized as a combination of:
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A hydrophilic hydroxyl group contributing to solubility in polar solvents.
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Aromatic and sulfur-containing groups providing potential for interactions with biological targets.
General Synthesis
The synthesis of this compound typically involves:
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Preparation of the benzodioxole intermediate: Benzodioxole derivatives are often synthesized by cyclization reactions involving catechol and formaldehyde under acidic conditions.
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Functionalization of the hydroxyl group: The hydroxyl group is introduced via hydroxyalkylation reactions using appropriate reagents like epoxides or halohydrins.
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Coupling with ethanediamide: The ethanediamide backbone is formed through amide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC).
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Addition of the methylsulfanyl phenyl group: This step involves nucleophilic substitution or direct coupling reactions to attach the sulfur-containing aromatic ring.
Reaction Conditions
Reactions are typically carried out under controlled temperatures (0–80°C), with solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like triethylamine (TEA).
Potential Applications
Compounds containing benzodioxole and sulfur moieties are often studied for their:
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Anticancer properties: These structural motifs can interact with DNA or enzymes involved in cell division, making them candidates for antitumor agents.
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Antioxidant activity: The benzodioxole ring can scavenge free radicals due to its electron-rich aromatic system.
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Enzyme inhibition: Sulfur-containing groups are known to inhibit enzymes like kinases or proteases.
Pharmacokinetics
While specific data for this compound are unavailable, its physicochemical properties suggest:
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Moderate lipophilicity due to aromatic and sulfur groups.
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Potential for hydrogen bonding with biological molecules via hydroxyl and amide groups.
Analog Studies
Research on similar compounds has shown:
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Enhanced cytotoxicity against cancer cell lines when incorporating benzodioxole groups .
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Improved bioavailability for compounds containing sulfur moieties due to their metabolic stability .
Challenges
Potential issues include:
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Oxidative instability of the benzodioxole ring under certain conditions.
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Limited water solubility due to hydrophobic aromatic groups.
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